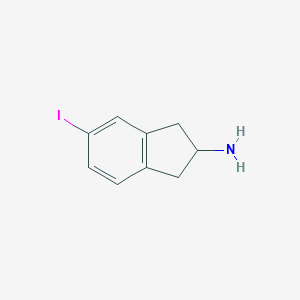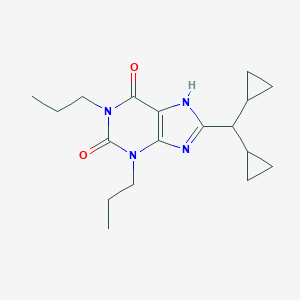
2-Azacyclononanone
Vue d'ensemble
Description
2-Azacyclononanone, also known as omega-Caprylolactam, is a cyclic organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It is a versatile building block in chemical synthesis, participating in various reactions such as ring-opening, ring-closing, and functional group transformations . This compound is known for its ability to undergo diverse chemical transformations, making it useful for constructing complex molecular architectures .
Applications De Recherche Scientifique
2-Azacyclononanone has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
2-Azacyclononanone is a cyclic organic compound that functions as a versatile building block in chemical synthesis . It primarily targets a wide range of electrophiles, allowing for the introduction of functional groups at specific positions within a molecule .
Mode of Action
The mode of action of this compound involves its reactivity towards these electrophiles. This interaction allows for various reactions such as ring-opening, ring-closing, and functional group transformations .
Pharmacokinetics
Its use as an internal standard in liquid chromatography-ultraviolet detection methods suggests that it may have properties that allow it to be detected and measured in various environments .
Result of Action
The result of this compound’s action is the formation of new chemical entities and the exploration of new pathways . It has been used to form complexes with hydrated lanthanides trifluoroacetate in ethanol . It also reacts with mercury(II)acetate and erbium(III)nitrate in methanol to yield a heterocyclic complex .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reaction with other compounds can occur in different solvents such as ethanol and methanol . The stability and efficacy of its reactions may also depend on factors such as temperature, pH, and the presence of other chemical entities.
Analyse Biochimique
Biochemical Properties
2-Azacyclononanone is known to form complexes with hydrated lanthanides trifluoroacetate in ethanol . It also reacts with mercury (II)acetate and erbium (III)nitrate in methanol to yield the heterocyclic complex
Molecular Mechanism
It is known to participate in various reactions such as ring-opening, ring-closing, and functional group transformations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azacyclononanone can be synthesized through the cyclization of 8-aminooctanoic acid . The reaction typically involves heating the amino acid in the presence of a dehydrating agent, such as phosphorus pentoxide, to induce cyclization and form the lactam ring . The reaction conditions usually require temperatures around 150°C to 200°C .
Industrial Production Methods: In industrial settings, this compound is produced through a similar cyclization process but on a larger scale. The process involves the use of continuous reactors to ensure efficient heat transfer and product formation . The crude product is then purified through recrystallization or distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azacyclononanone undergoes various chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions, forming new carbon-carbon and carbon-heteroatom bonds.
Ring-Opening and Ring-Closing: The compound can undergo ring-opening and ring-closing reactions, allowing for the formation of different cyclic structures.
Functional Group Transformations: It can be used to introduce functional groups at specific positions within a molecule.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Ring-Opening: Acidic or basic conditions can be used to facilitate ring-opening reactions.
Functional Group Transformations: Various electrophiles, such as alkyl halides or acyl chlorides, can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield alcohols or amines, while ring-opening can produce linear amides .
Comparaison Avec Des Composés Similaires
Caprolactam: Another cyclic lactam used in the production of nylon-6.
Valerolactam: A smaller cyclic lactam used in the synthesis of various polymers.
Pyrrolidone: A five-membered lactam used as a solvent and in the production of polyvinylpyrrolidone.
Uniqueness: 2-Azacyclononanone is unique due to its larger ring size compared to caprolactam and valerolactam, which allows for different reactivity and applications . Its ability to form complexes with lanthanides and other metals also sets it apart from other cyclic lactams .
Propriétés
IUPAC Name |
azonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSUFFXJYEVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25190-92-5 | |
| Record name | 2H-Azonin-2-one, octahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25190-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60239450 | |
| Record name | 2-Azacyclononanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-30-8 | |
| Record name | Octahydro-2H-azonin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azacyclononanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprylolactam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Azacyclononanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-octanelactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)


![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)


![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)



